Cas no 1546168-16-4 (2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine)

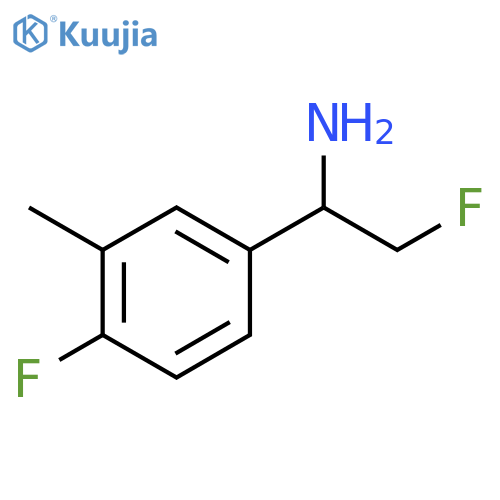

1546168-16-4 structure

商品名:2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine

CAS番号:1546168-16-4

MF:C9H11F2N

メガワット:171.18714928627

MDL:MFCD26137824

CID:5210095

PubChem ID:83816252

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, 4-fluoro-α-(fluoromethyl)-3-methyl-

- 2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine

-

- MDL: MFCD26137824

- インチ: 1S/C9H11F2N/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,9H,5,12H2,1H3

- InChIKey: CJMJVQUABQLJRS-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(F)=C(C)C=1)(N)CF

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-319470-2.5g |

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |

1546168-16-4 | 95.0% | 2.5g |

$2014.0 | 2025-03-19 | |

| Enamine | EN300-319470-0.05g |

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |

1546168-16-4 | 95.0% | 0.05g |

$864.0 | 2025-03-19 | |

| Enamine | EN300-319470-5.0g |

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |

1546168-16-4 | 95.0% | 5.0g |

$2981.0 | 2025-03-19 | |

| Enamine | EN300-319470-0.25g |

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |

1546168-16-4 | 95.0% | 0.25g |

$946.0 | 2025-03-19 | |

| Enamine | EN300-319470-10g |

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |

1546168-16-4 | 10g |

$4421.0 | 2023-09-05 | ||

| Enamine | EN300-319470-0.5g |

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |

1546168-16-4 | 95.0% | 0.5g |

$987.0 | 2025-03-19 | |

| Enamine | EN300-319470-1.0g |

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |

1546168-16-4 | 95.0% | 1.0g |

$1029.0 | 2025-03-19 | |

| Enamine | EN300-319470-10.0g |

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |

1546168-16-4 | 95.0% | 10.0g |

$4421.0 | 2025-03-19 | |

| Enamine | EN300-319470-0.1g |

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |

1546168-16-4 | 95.0% | 0.1g |

$904.0 | 2025-03-19 | |

| Enamine | EN300-319470-1g |

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine |

1546168-16-4 | 1g |

$1029.0 | 2023-09-05 |

2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

1546168-16-4 (2-fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine) 関連製品

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量